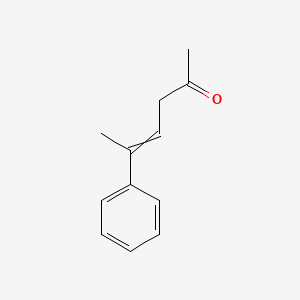4-Hexen-2-one, 5-phenyl-
CAS No.: 35151-11-2
Cat. No.: VC18734355
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35151-11-2 |
|---|---|
| Molecular Formula | C12H14O |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 5-phenylhex-4-en-2-one |
| Standard InChI | InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
| Standard InChI Key | LZVVXQDWHWOTMR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC=C(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
4-Hexen-2-one, 5-phenyl- is systematically named 5-phenylhex-4-en-2-one under IUPAC guidelines. Its structure comprises a six-carbon chain with a ketone group at position 2, a double bond between carbons 4 and 5, and a phenyl group attached to carbon 5. The canonical SMILES representation underscores the spatial arrangement of functional groups.
Table 1: Key Identifiers of 4-Hexen-2-one, 5-phenyl-
| Property | Value |
|---|---|
| CAS Registry Number | 35151-11-2 |
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol |
| InChI Key | LZVVXQDWHWOTMR-UHFFFAOYSA-N |
| PubChem CID | 118773 |
Stereochemical Configuration
Synthesis and Industrial Production
Aldol Condensation Methodology
The primary synthesis route involves the base-catalyzed aldol condensation of benzaldehyde and 3-pentanone. Sodium hydroxide or potassium hydroxide facilitates deprotonation of the ketone, generating an enolate ion that nucleophilically attacks the benzaldehyde carbonyl group.
Reaction Conditions:
-
Temperature: 0–5°C (to favor Z-isomer)
-
Catalyst: 10% NaOH or KOH
-
Yield: ~65–70% (optimized protocols)
The mechanism proceeds via enolate formation, followed by β-hydroxy ketone intermediate dehydration to form the α,β-unsaturated ketone.
Byproduct Management
Side products include self-condensation adducts of 3-pentanone, which are minimized by slow benzaldehyde addition and rigorous temperature control. Purification typically involves fractional distillation under reduced pressure (boiling point: ~220°C).
Physicochemical Properties
Thermal and Solubility Profiles
Experimental and computational data (EPI Suite) provide the following properties :
Table 2: Physical Properties of 4-Hexen-2-one, 5-phenyl-
| Property | Value |
|---|---|
| Boiling Point | 220°C (exp.), 264.64°C (calc.) |
| Melting Point | 22.86–25.01°C |
| Water Solubility | 178.9–244.5 mg/L |
| Log | 2.79–2.95 |
The low water solubility and moderate lipophilicity () suggest preferential partitioning into organic phases, influencing its environmental fate and biological uptake .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at 1715 cm (C=O stretch), 1600 cm (aromatic C=C), and 980 cm (trans C-H bend of alkene).
-
H NMR: δ 7.2–7.4 (m, 5H, aromatic), δ 6.2 (dt, 1H, CH=CH), δ 2.4 (s, 3H, COCH).
Chemical Reactivity and Functional Transformations
Ketone and Alkene Reactivity
The compound undergoes characteristic reactions of α,β-unsaturated ketones:
-
Michael Addition: Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming 1,4-adducts.
-
Hydrogenation: Catalytic hydrogenation (H, Pd/C) reduces the double bond to yield 5-phenylhexan-2-one.
-
Oxidation: Ozonolysis cleaves the alkene to generate phenylacetic acid and acetone derivatives.
Photochemical Behavior
UV irradiation induces [2+2] cycloaddition reactions, forming dimeric structures with potential applications in polymer chemistry .
Applications in Industry and Research
Fragrance and Flavor Industry
4-Hexen-2-one, 5-phenyl- contributes to woody and floral accords in perfumery. Its low odor threshold (≤1 ppm) and stability in ethanol-based formulations make it a valuable intermediate for terpenoid analogs .
| Assay | Result | Concentration |
|---|---|---|
| Ames Test | Positive (TA1537) | 5000 μg/plate |
| In Vitro Micronucleus | Equivocal | 60 μg/mL |
| 3D Skin MNT | Negative | 2 mg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume